molecular formula C16H11F3N2O2 B5746640 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5746640
M. Wt: 320.27 g/mol
InChI Key: MBNJXRURMXBUIU-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features a cyanophenoxy group and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be utilized in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)13-3-1-2-4-14(13)21-15(22)10-23-12-7-5-11(9-20)6-8-12/h1-8H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNJXRURMXBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the cyanophenoxy intermediate: This can be achieved by reacting 4-cyanophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with trifluoromethylphenylamine: The cyanophenoxy intermediate is then reacted with 2-(trifluoromethyl)phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The cyanophenoxy and trifluoromethylphenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyanophenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(4-cyanophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: The trifluoromethyl group is positioned differently, which can affect its reactivity and interactions.

Uniqueness

2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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